Sodium 2,3-dimercaptopropanesulfonate monohydrate

Catalog No.
S655037
CAS No.
207233-91-8
M.F
C3H9NaO4S3
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2,3-dimercaptopropanesulfonate monohydrate

CAS Number

207233-91-8

Product Name

Sodium 2,3-dimercaptopropanesulfonate monohydrate

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate

Molecular Formula

C3H9NaO4S3

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1

InChI Key

XMUHNMQFDVIWGU-UHFFFAOYSA-M

SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]

Synonyms

1-Sodium Sulfonate, 2,3-Dimercaptopropane, 2,3 Dimercapto 1 propanesulfonic Acid, 2,3 Dimercaptopropane 1 Sodium Sulfonate, 2,3 Dimercaptopropane 1 sulfonate Sodium, 2,3 Dimercaptopropanesulfonic Acid, 2,3-Dimercapto-1-propanesulfonic Acid, 2,3-Dimercaptopropane 1-Sodium Sulfonate, 2,3-Dimercaptopropane Sulfonate, Sodium, 2,3-Dimercaptopropane-1-sulfonate Sodium, 2,3-Dimercaptopropanesulfonic Acid, 2,3-Dithiopropanesulfate, Sodium, Dimaval, DMPS, DMPS Heyl, DMPS-Heyl, Mercuval, Sodium 2,3-Dimercaptopropane Sulfonate, Sodium 2,3-Dithiopropanesulfate, Unithiol, Unitiol

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]

Isomeric SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]

The exact mass of the compound Sodium 2,3-dimercaptopropanesulfonate monohydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Dimercaprol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS monohydrate, CAS 207233-91-8) is a highly water-soluble, bidentate dithiol chelating agent and functional capping ligand. Characterized by its propane backbone featuring two vicinal thiol groups and a terminal sulfonate group, it exhibits exceptional affinity for heavy metals such as arsenic, mercury, and lead [1]. In procurement and industrial contexts, the monohydrate form is specifically prioritized over its anhydrous counterpart due to its superior ambient stability and non-hygroscopic nature, which ensures precise molar dosing [2]. Its high aqueous solubility fundamentally distinguishes it from legacy lipophilic chelators, making it a critical raw material for intravenous pharmacological formulations, preclinical toxicology models, and the aqueous synthesis of biocompatible metal nanoparticles [3].

Substituting DMPS monohydrate with structurally related chelators or alternative hydration states introduces severe process and performance failures. Procuring anhydrous DMPS instead of the monohydrate leads to immediate stoichiometric errors, as the anhydrous form is highly hygroscopic and rapidly absorbs exactly one molar equivalent of water upon atmospheric exposure, ruining quantitative reproducibility [1]. Attempting to substitute DMPS with the legacy chelator BAL (Dimercaprol) fails in aqueous workflows, as BAL is strictly lipophilic, highly toxic, and requires painful lipid-based intramuscular injection rather than simple aqueous formulation [2]. Furthermore, while DMSA (Dimercaptosuccinic acid) is a common in-class substitute, it exhibits significantly lower water solubility and targets organic mercury, completely failing to match DMPS’s specific efficacy in mobilizing inorganic mercury from renal tissues[3].

Stoichiometric Reproducibility: Monohydrate vs. Anhydrous Form

For precision analytical and synthetic workflows, the hydration state of DMPS dictates formulation accuracy. Anhydrous Sodium DMPS is highly hygroscopic and will spontaneously absorb one mole of water from ambient air. In contrast, DMPS monohydrate is entirely stable and non-hygroscopic under standard conditions[1]. This physical stability prevents the ~8% uncontrolled mass variance that occurs when weighing the anhydrous form.

Evidence DimensionMoisture absorption and weight stability in ambient air
Target Compound DataDMPS Monohydrate (0% moisture absorption, stable at 228.29 g/mol)
Comparator Or BaselineAnhydrous DMPS (Absorbs 1 mol H2O, causing an ~8% weight shift)
Quantified DifferenceComplete elimination of hygroscopic weight variance
ConditionsAmbient laboratory weighing and aqueous solution preparation

Buyers must specify the monohydrate form (CAS 207233-91-8) to ensure exact molar concentrations in sensitive nanoparticle syntheses and pharmacokinetic dosing, avoiding the need for inert-atmosphere handling.

Preclinical Chelation Efficacy: DMPS vs. Legacy BAL

In preclinical models of heavy metal intoxication, DMPS demonstrates vastly superior therapeutic outcomes compared to the legacy dithiol BAL (Dimercaprol). Quantitative evaluations in murine models of arsenic poisoning reveal that DMPS is 28 times more effective than BAL at promoting survival and metal clearance[1]. Furthermore, DMPS's high aqueous solubility eliminates the need for the lipophilic carriers required by BAL, fundamentally streamlining dosing protocols.

Evidence DimensionRelative therapeutic efficacy in arsenic intoxication
Target Compound DataDMPS (High survival rate, aqueous administration)
Comparator Or BaselineBAL / Dimercaprol (Baseline efficacy, requires lipid carrier)
Quantified Difference28-fold increase in therapeutic efficacy compared to BAL
ConditionsIn vivo murine arsenic toxicity and clearance models

Toxicology researchers and pharmaceutical buyers must prioritize DMPS over BAL to ensure high-efficacy, water-soluble dosing in modern preclinical heavy metal detoxification studies.

Tissue-Specific Metal Mobilization: DMPS vs. DMSA

While DMPS and DMSA are both water-soluble dithiols, their tissue targeting and metal specificities are not interchangeable. Comparative in vivo studies demonstrate that DMSA is optimal for clearing organic mercury from the brain, whereas DMPS is significantly more effective at mobilizing inorganic mercury specifically from the kidneys [1]. Substituting DMPS with DMSA in models targeting renal inorganic metal accumulation results in suboptimal clearance and experimental failure.

Evidence DimensionMobilization of inorganic vs. organic mercury from target organs
Target Compound DataDMPS (Superior clearance of inorganic Hg from renal tissue)
Comparator Or BaselineDMSA (Superior clearance of organic Hg from brain tissue)
Quantified DifferenceDMPS removes the highest fraction of inorganic Hg from the kidneys, outperforming DMSA in this specific tissue compartment
ConditionsIn vivo comparative mercury clearance assays

Procurement for renal-specific inorganic heavy metal models must strictly specify DMPS, as the closely related DMSA will not effectively clear the target tissue.

Nanoparticle Capping Stability and Biocompatibility

DMPS is increasingly procured as a bidentate capping ligand for aqueous quantum dot (QD) synthesis. When used to cap CdTe QDs, the strong dithiol-metal coordination prevents the shedding of toxic Cd(II) ions. In vitro assays demonstrate that LLC-PK1 cells maintain >80% viability after 24 hours of incubation with DMPS-capped QDs at high concentrations (up to 2.28 mg/mL) [1]. This intrinsic buffering capacity makes DMPS superior to simple monodentate thiols, which degrade and release toxic core metals.

Evidence DimensionCell viability retention during quantum dot incubation
Target Compound DataDMPS-capped CdTe QDs (>80% cell viability at 2.28 mg/mL)
Comparator Or BaselineMonodentate thiol-capped QDs (Prone to ligand desorption and rapid viability decline)
Quantified DifferenceSustained >80% viability over 24 hours due to stable bidentate chelation
ConditionsAqueous CdTe QD synthesis and 24-hour LLC-PK1 cell incubation

Materials scientists synthesizing biocompatible diagnostic nanoparticles should select DMPS to simultaneously control nanoparticle growth and intrinsically suppress heavy metal cytotoxicity.

Precision Aqueous Formulation for Preclinical Toxicology

Because DMPS monohydrate is non-hygroscopic and maintains a stable molar mass, it is the exact material required for formulating highly precise, reproducible aqueous solutions for in vivo heavy metal (As, Hg, Pb) detoxification models. Its use prevents the batch-to-batch dosing errors inherent to anhydrous DMPS [1].

Renal-Specific Inorganic Mercury Clearance Models

Based on its distinct pharmacokinetic profile, DMPS is the mandated chelator for studies specifically targeting the mobilization and renal excretion of inorganic mercury. It should be selected over DMSA when the kidneys, rather than the central nervous system, are the primary target organ of the investigation [2].

Biocompatible Quantum Dot and Gold Nanocluster Synthesis

DMPS acts as an ideal bidentate capping ligand in the aqueous synthesis of metal nanoparticles (e.g., CdTe QDs, Au nanoclusters). Its strong dithiol binding and highly water-soluble sulfonate group yield highly stable, biocompatible nanoparticles that resist toxic metal shedding during prolonged in vitro cellular imaging assays [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

207233-91-8

Dates

Last modified: 09-13-2023

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